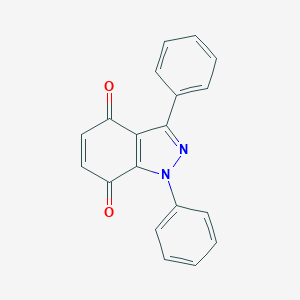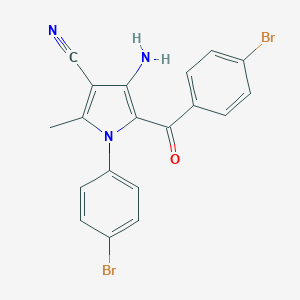![molecular formula C24H34N4 B186993 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine CAS No. 15257-30-4](/img/structure/B186993.png)
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine, commonly known as DMDHEU, is a versatile and widely used crosslinking agent in the textile industry. DMDHEU is a colorless to pale yellow liquid that is soluble in water and organic solvents. It is a highly reactive compound that can crosslink cellulose fibers, resulting in improved wrinkle resistance, dimensional stability, and durability of fabrics.
Aplicaciones Científicas De Investigación
DMDHEU has been extensively studied for its crosslinking properties in the textile industry. However, recent research has shown that DMDHEU has potential applications in other fields as well. For example, DMDHEU has been studied as a crosslinking agent for chitosan-based hydrogels, which have potential applications in drug delivery and tissue engineering. DMDHEU has also been studied as a crosslinking agent for collagen-based scaffolds, which have potential applications in wound healing and tissue regeneration.
Mecanismo De Acción
DMDHEU crosslinks cellulose fibers by forming covalent bonds between the cellulose chains. The reaction takes place between the hydroxyl groups on the cellulose chains and the aldehyde groups on the DMDHEU molecule. The resulting crosslinked cellulose fibers have improved mechanical properties, such as increased tensile strength and stiffness.
Efectos Bioquímicos Y Fisiológicos
DMDHEU is a highly reactive compound that can cause skin irritation and sensitization. It is also a potential carcinogen and mutagen. Therefore, it is important to handle DMDHEU with care and follow proper safety protocols. In addition, DMDHEU can crosslink proteins and other biomolecules, which can affect their biological activity and function. Therefore, it is important to study the biochemical and physiological effects of DMDHEU in different applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDHEU is a versatile crosslinking agent that can be used in a wide range of applications. It is easy to handle and has a long shelf life. However, DMDHEU is a highly reactive compound that requires careful handling and storage. In addition, DMDHEU can crosslink proteins and other biomolecules, which can affect their biological activity and function. Therefore, it is important to optimize the DMDHEU concentration and reaction conditions for each application.
Direcciones Futuras
There are several future directions for the research on DMDHEU. First, there is a need to study the long-term effects of DMDHEU crosslinking on the mechanical properties and durability of textiles. Second, there is a need to optimize the DMDHEU crosslinking conditions for different types of biomolecules, such as proteins and nucleic acids. Third, there is a need to study the biocompatibility and biodegradability of DMDHEU crosslinked biomaterials for different applications, such as drug delivery and tissue engineering. Fourth, there is a need to develop new crosslinking agents that are less toxic and more efficient than DMDHEU.
Métodos De Síntesis
DMDHEU is synthesized by the reaction of hexamethylenediamine with formaldehyde and dimethylaminobenzaldehyde. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures. The resulting product is purified by distillation and recrystallization to obtain a high-purity DMDHEU.
Propiedades
Número CAS |
15257-30-4 |
|---|---|
Nombre del producto |
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine |
Fórmula molecular |
C24H34N4 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
4-[6-[[4-(dimethylamino)phenyl]methylideneamino]hexyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H34N4/c1-27(2)23-13-9-21(10-14-23)19-25-17-7-5-6-8-18-26-20-22-11-15-24(16-12-22)28(3)4/h9-16,19-20H,5-8,17-18H2,1-4H3 |
Clave InChI |
TZTVWMFSHHFTPL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



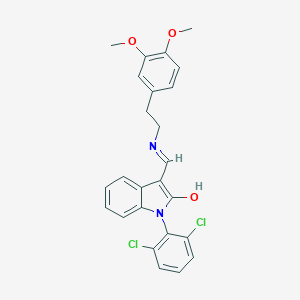
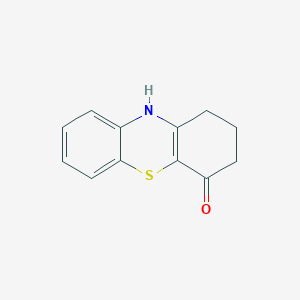
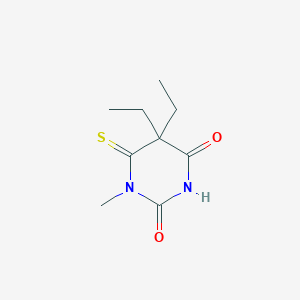
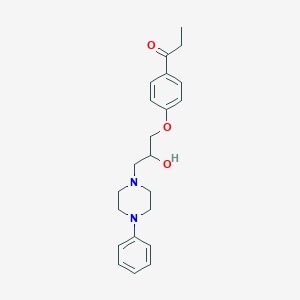
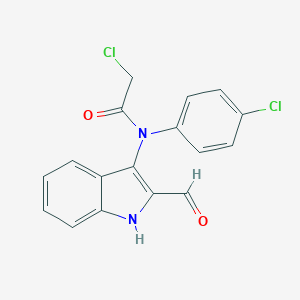
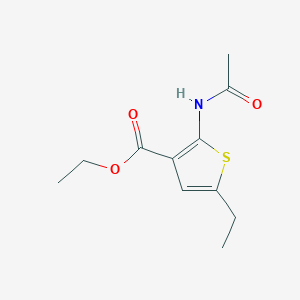

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)


![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
